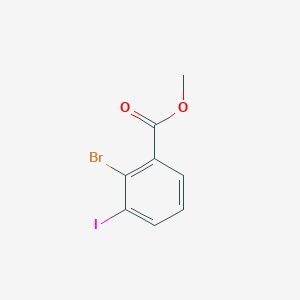

Methyl 2-bromo-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSAQWAATAFSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261797-04-9 | |

| Record name | Methyl 2-bromo-3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Bromo 3 Iodobenzoate: Strategic Approaches and Developments

Precursor-Based Synthesis and Foundational Functional Group Transformations

The classical approach to synthesizing Methyl 2-bromo-3-iodobenzoate typically involves the preparation of a key intermediate, 2-bromo-3-iodobenzoic acid sigmaaldrich.com, followed by the introduction of the methyl ester group. This strategy hinges on well-established organic reactions, including esterification and regioselective halogenation.

Esterification Reactions for the Introduction of the Carboxylate Moiety

The final step in many synthetic pathways to this compound is the esterification of its corresponding carboxylic acid precursor, 2-bromo-3-iodobenzoic acid. This transformation is a fundamental reaction in organic synthesis.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed as a byproduct.

More recently, milder and more efficient catalytic systems have been developed. For instance, N-halosuccinimides, particularly N-bromosuccinimide (NBS), have been shown to effectively catalyze the direct esterification of various aryl carboxylic acids. nih.gov This metal-free method offers a simple synthetic and isolation procedure and is tolerant of air and moisture. nih.gov The synthesis of Methyl 3-bromo-5-iodobenzoate (B8622423), a related isomer, is achieved by reacting 3-bromo-5-iodobenzoic acid with methanol, often under basic conditions using sodium carbonate.

Below is a table summarizing typical conditions for the esterification of substituted benzoic acids, which are applicable to the synthesis of this compound from its acid precursor.

| Catalyst/Reagent | Alcohol | Temperature | Reaction Time | Yield | Reference |

| N-Bromosuccinimide (NBS) | Methanol | 70 °C | 1-20 h | Up to 100% | nih.gov |

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | Varies | Good to High | General Method |

| Sodium Carbonate (Na₂CO₃) | Methanol | Room Temp. | Varies | N/A |

Regioselective Halogenation Sequences for Directed Bromination and Iodination

The core challenge in synthesizing the 2-bromo-3-iodobenzoic acid precursor lies in the regioselective introduction of the two different halogen atoms at adjacent positions on the aromatic ring. This can be achieved by either brominating an iodo-substituted ring or iodinating a bromo-substituted ring. The order of these steps and the nature of other substituents on the ring are critical for directing the incoming electrophile to the desired position.

Introducing a bromine atom onto an already iodinated benzoic acid requires overcoming the directing effects of the existing substituents. In a substrate like 3-iodobenzoic acid, the carboxylic acid group is a meta-director, while the iodine atom is an ortho-, para-director. Electrophilic bromination would therefore likely lead to a mixture of products, making regiocontrol difficult.

Conventional bromination of benzoic acid itself using bromine typically yields 3-bromobenzoic acid through an electrophilic substitution reaction. ijisrt.com Advanced methods using transition metal catalysts have been developed to achieve C-H bromination at positions not favored by the natural electronic directing effects of the substituents. For example, palladium catalysis has been used for the meta-C–H bromination of benzoic acid derivatives. rsc.org However, achieving specific bromination at the 2-position of a 3-iodobenzoic acid precursor remains a significant synthetic challenge via classical electrophilic substitution.

A more controlled and widely used strategy involves the iodination of a bromo-substituted precursor. This approach allows the directing effects of the bromo and carboxyl groups to be harnessed to install the iodine atom at the desired C-3 position.

A common method for introducing iodine is through the Sandmeyer-type reaction, where an amino group is converted into a diazonium salt and subsequently displaced by iodide. chemicalbook.comgoogle.com For example, the synthesis could start from 2-bromo-3-aminobenzoic acid, which would undergo diazotization followed by reaction with potassium iodide to yield 2-bromo-3-iodobenzoic acid.

Direct iodination of an aromatic C-H bond is another powerful strategy. Reagents like N-iodosuccinimide (NIS) are effective for this purpose, particularly on activated aromatic rings. A relevant example is the synthesis of methyl 2-amino-5-bromo-3-iodobenzoate, where methyl 2-amino-5-bromobenzoate is treated with NIS in acetic acid, resulting in iodination at the C-3 position with high yield (82%). chemicalbook.com This demonstrates the feasibility of introducing an iodine atom adjacent to a bromine atom under specific conditions. General protocols for direct iodination often involve an iodinating agent in the presence of an oxidizing agent. google.com

Advanced and Emerging Synthetic Protocols for Efficient Access to this compound

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve highly selective and efficient transformations that are often difficult to accomplish using classical methods. nih.govdiva-portal.org These advanced protocols are particularly useful for the regioselective functionalization of C-H bonds.

Transition-Metal-Mediated Synthesis of this compound

Transition metals like iridium, rhodium, and palladium can catalyze the direct halogenation of aromatic rings with high regioselectivity, often by using an existing functional group to direct the catalyst to a specific C-H bond. chalmers.se

A notable development is the iridium-catalyzed ortho-iodination of benzoic acids. acs.org This method allows for the selective introduction of an iodine atom at the position ortho to the carboxylic acid group under remarkably mild conditions. The reaction is catalyzed by a simple iridium complex in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent and proceeds without the need for any base or other additives. acs.org Applying this protocol to 3-bromobenzoic acid would be a direct and efficient route to synthesize the 3-bromo-2-iodobenzoic acid precursor. While this produces an isomer, it highlights the power of this strategy for directed C-H functionalization.

The table below summarizes key features of advanced, transition-metal-mediated halogenation reactions applicable to the synthesis of substituted halobenzoic acids.

| Reaction Type | Catalyst System | Halogen Source | Key Features | Reference |

| Ortho-C-H Iodination | Iridium(III) complex | N-Iodosuccinimide (NIS) | Mild conditions, no additives, high ortho-selectivity directed by the carboxyl group. | acs.org |

| Meta-C-H Bromination | Palladium(II) acetate | N-Bromophthalimide (NBP) | Overcomes natural ortho/para selectivity, requires an acid additive. | rsc.org |

Microwave-Assisted Synthetic Methods for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool to dramatically accelerate chemical reactions, offering significant advantages over conventional heating methods. This technology utilizes microwave energy to heat reactants and solvents directly and efficiently, leading to a rapid and uniform temperature increase throughout the reaction mixture. The primary mechanisms of microwave heating involve dipolar rotation and ionic conduction, where polar molecules or ions align with the oscillating electric field, generating heat through friction and collisions.

The application of microwave irradiation can lead to rate enhancements of up to 1,000-fold compared to conventional heating. This acceleration is largely attributed to the rapid achievement of high temperatures and pressures in sealed-vessel conditions, allowing solvents to be heated far above their atmospheric boiling points. For the synthesis of aryl halides like this compound, microwave technology can be particularly advantageous in reactions such as halogen exchange, cross-coupling reactions (e.g., Suzuki, Heck), and Sandmeyer reactions.

The Sandmeyer reaction, a key method for introducing halogens onto an aromatic ring, involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a halide. Microwave assistance in such reactions can significantly shorten reaction times from hours to mere minutes and often improves product yields. For instance, a typical palladium-catalyzed coupling reaction that might take 24 hours under conventional heating could be completed in as little as 10 minutes with microwave irradiation, with an associated increase in yield.

Table 1: Illustrative Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Amination (Aryl Bromide)

| Entry | Substrate | Coupling Partner | Method | Time | Yield (%) |

| 1 | 1,3-Dibromobenzene | Carbazole | Conventional | 24 h | 80% |

| 2 | 1,3-Dibromobenzene | Carbazole | Microwave | 10 min | 89% |

| 3 | 1,3-Dibromobenzene | 3,6-di-tert-butylcarbazole | Conventional | 24 h | 37% |

| 4 | 1,3-Dibromobenzene | 3,6-di-tert-butylcarbazole | Microwave | 10 min | 56% |

| 5 | 1,3-Dibromobenzene | Indole | Conventional | 24 h | 13% |

| 6 | 1,3-Dibromobenzene | Indole | Microwave | 10 min | 75% |

This table is based on analogous reactions reported in the literature and serves to illustrate the potential advantages of microwave synthesis for reactions involving aryl halides. Data derived from studies on similar compounds.

This rapid and efficient heating not only accelerates the desired reaction but can also minimize the formation of byproducts that may occur during prolonged exposure to high temperatures under conventional methods.

Principles of Green Chemistry and Sustainable Synthesis Applied to this compound Preparation

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and safer for human health. The synthesis of a specialized molecule like this compound can be significantly improved by incorporating these principles.

Key Green Chemistry Principles in Synthesis:

Waste Prevention: The most effective green strategy is to prevent waste generation in the first place. This can be achieved by optimizing reactions to maximize yield and minimize byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like esterification, if catalyzed efficiently, can have high atom economy.

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions utilize volatile, toxic, and flammable solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. A particularly impactful approach is the development of solvent-free reactions, where reactants are exposed to microwave irradiation neat or adsorbed onto a solid support like alumina (B75360) or silica. This eliminates solvent waste and can simplify product purification.

Energy Efficiency: As discussed previously, microwave-assisted synthesis is a prime example of enhancing energy efficiency. By heating the reaction mixture directly, it avoids the energy loss associated with heating the entire apparatus, as is done in conventional oil baths, leading to significant energy savings and reduced reaction times.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. For ester synthesis, solid acid catalysts (e.g., zirconia-based) are being developed as recoverable and less corrosive alternatives to traditional liquid acids like sulfuric acid, which generate significant waste. Similarly, in halogenation reactions, the use of catalytic copper salts in the Sandmeyer reaction is a well-established practice.

By integrating these principles—for instance, by performing a catalytically driven halogenation under solvent-free microwave conditions—the synthesis of this compound can be shifted towards a more sustainable and efficient process.

Mechanistic Insights and Reactivity Profiles of Methyl 2 Bromo 3 Iodobenzoate

Investigation of Halogen Exchange and Aromatic Substitution Reactions

The reactivity of halogenated aromatic compounds is a cornerstone of modern organic synthesis, providing versatile platforms for the construction of complex molecular architectures. Methyl 2-bromo-3-iodobenzoate, with its distinct halogen substituents, presents a unique case for studying the nuances of halogen exchange and aromatic substitution reactions. The differential reactivity of the bromine and iodine atoms, influenced by their position on the benzene (B151609) ring and inherent electronic properties, allows for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of aryl halides. In the context of this compound, the electron-withdrawing nature of the methyl ester group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This effect is crucial for facilitating the displacement of the halogen atoms.

The general mechanism of SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (a halide ion in this case) restores the aromaticity of the ring. The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the electronic environment of the aromatic ring. For halogen leaving groups, the reactivity order is typically F > Cl > Br > I, which is counterintuitive to the trend in bond strength. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In this compound, the presence of two different halogens offers the potential for selective substitution. While specific studies on the nucleophilic aromatic substitution of this exact compound are not extensively documented in the provided search results, the principles of SNAr suggest that the relative positions and electronic effects of the bromo and iodo substituents, along with the ester group, would govern the regioselectivity of nucleophilic attack.

Electrophilic Aromatic Substitution Dynamics and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing various functional groups onto an aromatic ring. In this reaction, an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring play a crucial role in directing the incoming electrophile to a specific position and influencing the reaction rate.

For this compound, the substituents present are a bromo group, an iodo group, and a methyl ester group. Both halogens (bromine and iodine) are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. This is due to their electron-withdrawing inductive effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. The methyl ester group is a deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects.

The interplay of these directing effects determines the regioselectivity of electrophilic substitution on this compound. The positions ortho and para to the halogens are already substituted (positions 1, 2, and 3). The position meta to the ester group (position 5) is a potential site for substitution. The directing effects of the bromo and iodo groups would also influence substitution at this position. The iodine atom, being more electron-donating inductively than bromine, can make the ring slightly more reactive. ambeed.com

A relevant example of electrophilic aromatic substitution is the nitration of methyl benzoate (B1203000), which typically yields methyl 3-nitrobenzoate. youtube.com This highlights the meta-directing effect of the ester group. In the case of this compound, the combined influence of the three substituents would lead to a complex reactivity profile, with the ultimate regioselectivity depending on the specific electrophile and reaction conditions.

Cross-Coupling Reactions as a Central Reactivity Theme for this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the presence of two distinct halogen atoms that can be selectively functionalized. The differential reactivity of the C-I and C-Br bonds is key to its utility in sequential cross-coupling strategies.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are widely employed in a variety of cross-coupling reactions due to their efficiency and functional group tolerance. The general catalytic cycle for palladium-catalyzed cross-coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. The nature of the halogen atom significantly impacts the rate of the oxidative addition step, with the reactivity order being I > Br > Cl. This difference in reactivity allows for the selective coupling at the C-I bond while leaving the C-Br bond intact for subsequent transformations.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. The distinct reactivity of the iodine and bromine substituents in compounds like this compound allows for selective transformations. For instance, in a related compound, methyl 5-bromo-2-iodobenzoate, the iodine substituent reacts preferentially in Suzuki-Miyaura couplings at lower temperatures (e.g., 80°C), while the bromine requires higher temperatures for reaction. This differential reactivity enables the synthesis of complex structures like para-terphenyls in high yields (78–91%).

The choice of catalyst, base, and solvent can be optimized to control the selectivity and yield of the reaction. For example, ligand-free Pd/C catalysis has been shown to be effective for such transformations.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

| Compound | Key Feature | Reaction Outcome | Yield |

| Methyl 5-bromo-2-iodobenzoate | Two different halogens | Two-fold Suzuki reactions to form para-terphenyls | 78–91% |

| Methyl 2-iodobenzoate (B1229623) | Single halogen | Single coupling to form biphenyl (B1667301) derivatives | ~70–85% |

| Methoxy-substituted analogues | Electron-donating group | Reduced reactivity and lower yields | <50% |

This table is based on data for a structurally related compound and illustrates the principles applicable to this compound.

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in various fields.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can exploit the differential reactivity of the C-I and C-Br bonds. The C-I bond is more reactive and will typically undergo coupling under milder conditions than the C-Br bond. This selectivity allows for the stepwise introduction of different alkyne moieties onto the aromatic ring.

For example, a study on the synthesis of a key intermediate for the anti-asthma agent Singulair™ involved the Heck reaction (a related palladium-catalyzed process) of methyl 2-iodobenzoate with an allylic alcohol. researchgate.net While this is not a Sonogashira coupling, it demonstrates the utility of palladium-catalyzed reactions with iodo-substituted benzoates in pharmaceutical synthesis. The principles of selective activation of the C-I bond would similarly apply to the Sonogashira coupling of this compound.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful transition-metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc reagent with an organic halide. organic-chemistry.orgnrochemistry.com This reaction is highly valued for its functional group tolerance and high reactivity. jk-sci.com The general mechanism proceeds through a catalytic cycle involving a low-valent metal center, typically palladium or nickel. rsc.org

The catalytic cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate. nrochemistry.comillinois.edu

Transmetalation : The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic ligands on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. nrochemistry.com

In a substrate like this compound, the two halogen atoms exhibit different reactivities. The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy (I > Br > Cl > F) allows for chemoselective coupling. rsc.org Under carefully controlled conditions, the Negishi coupling can be directed to occur exclusively at the C-I position, leaving the C-Br bond intact for subsequent transformations. The choice of catalyst, ligands, and reaction conditions significantly influences the efficiency and selectivity of the coupling. numberanalytics.com

Table 1: Representative Conditions for Negishi Cross-Coupling of Aryl Halides

| Catalyst | Ligand | Solvent | Temperature | Coupling Partner | Notes | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | THF | 25 °C | Alkylzinc reagents | Effective for substrates with acidic protons. | nih.gov |

| Pd-PEPPSI-IPent | None | THF | Room Temp | Arylzinc reagents | Efficient for arylzincs; less so for alkylzincs without additives. | illinois.edu |

| NiCl₂(dppe) | dppe | THF | Room Temp | Arylzinc reagents | Nickel catalysts are also highly effective. | jk-sci.com |

| PdCl₂(Amphos)₂ | Amphos | Water (micellar) | Room Temp | Alkyl halides | Enables coupling in aqueous media. | nih.gov |

Other Metal-Catalyzed Coupling Transformations for C-C, C-N, C-O, C-S Bond Formation

The differential reactivity of the C-I and C-Br bonds in this compound makes it a versatile substrate for various other metal-catalyzed cross-coupling reactions, enabling the sequential formation of multiple bonds.

C-C Bond Formation: Beyond the Negishi reaction, Suzuki-Miyaura and Sonogashira couplings are staples for C-C bond formation. In a Suzuki reaction of the analogous methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid, coupling occurred selectively at the iodine position using a palladium catalyst. rsc.org Another relevant transformation is the palladium-catalyzed aminocarbonylative cyclization of methyl 2-iodobenzoate with primary amines, which produces 2-substituted isoindole-1,3-diones. nih.gov These products, still containing a halogen, can undergo further coupling reactions like Suzuki or Sonogashira to build more complex structures. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for forming aryl C-N bonds. uwindsor.ca This palladium-catalyzed reaction can couple aryl halides with a wide range of amines. For dihaloarenes, selective amination at the more reactive C-I bond is achievable. In some cases, the initial C-N coupling can be followed by an intramolecular cyclization, as seen in the reaction of 1-bromo-2-iodoarenes with allylamine, which yields 3-methylindoles via a tandem C-N coupling and intramolecular Heck reaction. acs.org Pfizer chemists developed a process for synthesizing quinazolin-4(3H)-ones from 2-iodo- or 2-bromobenzoate (B1222928) esters via a palladium-catalyzed coupling with amidines, showcasing the utility of such substrates in process chemistry. acs.org

C-O Bond Formation: The formation of aryl ether C-O bonds can be accomplished using copper- or palladium-catalyzed methods, often referred to as Ullmann or Buchwald-Hartwig etherifications, respectively. Copper-catalyzed protocols, in particular, have proven effective for coupling aryl halides with alcohols and phenols. umass.edueie.gr For instance, methyl 2-iodobenzoate can be coupled with methyl 2-aminobenzoate (B8764639) using a copper catalyst to form the corresponding diaryl ether. umass.edu

C-S Bond Formation: Thioethers can be synthesized by coupling aryl halides with thiols. While transition metals are often used, transition-metal-free methods have also been developed. One such method uses rongalite (sodium hydroxymethanesulfinate) as a reductant to initiate a radical chain reaction, generating an aryl radical from the aryl halide that can then be trapped by a sulfur nucleophile to form a C-S bond. acs.org

Reactivity of the Ester Group in Condensation and Addition Reactions

The methyl ester group in this compound can undergo characteristic reactions such as hydrolysis and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3-iodobenzoic acid, under either acidic or basic (saponification) conditions. This transformation is fundamental for converting the ester into other functional groups or for modifying solubility. Fischer esterification, the reverse reaction, is often used to prepare the ester from the carboxylic acid using an alcohol in the presence of an acid catalyst. rsc.org

Amidation: The ester can react with primary or secondary amines to form the corresponding amide, typically requiring heat or catalysis. This reaction is a direct route to benzamides, which are common scaffolds in pharmaceuticals. The steric hindrance from the ortho-bromo substituent may influence the reaction rate compared to less substituted benzoates.

Radical Chemistry and Single-Electron Transfer Processes

Aryl halides are common precursors for the generation of highly reactive aryl radicals. acs.orgiitk.ac.in This is typically achieved through a single-electron transfer (SET) process, where an electron is transferred to the aryl halide, leading to the formation of a radical anion that rapidly cleaves the carbon-halogen bond. acs.orgbeilstein-journals.org

This SET can be initiated by various means:

Photoredox Catalysis: A photocatalyst, upon excitation by visible light, can become a potent reductant capable of reducing the aryl halide. beilstein-journals.orgrsc.org

Electrochemistry: Direct reduction at an electrode can generate the radical anion. rsc.org

Chemical Reductants: Strong reducing agents, such as rongalite, can serve as a source of electrons to initiate a radical chain reaction. acs.org

Once formed, the aryl radical can participate in a variety of bond-forming reactions, including homolytic aromatic substitution to form C-C, C-S, and C-P bonds. acs.org The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is another important pathway where an aryl radical reacts with a nucleophile to form a new radical anion, propagating a chain reaction. acs.orgresearchgate.net

An intriguing study on ortho-diiodobenzene adsorbed on a copper surface revealed that a single low-energy electron could induce the concerted cleavage of both C-I bonds. acs.org This phenomenon was attributed to the delocalization of the added electron charge across the two adjacent iodine atoms through overlapping antibonding orbitals, a process not observed for para-dihalobenzenes. acs.org This suggests that for substrates like this compound, complex multi-bond reaction pathways might be accessible under SET conditions.

Detailed Mechanistic Elucidation through Advanced Studies

Kinetic and Thermodynamic Considerations of Reaction Pathways

The chemoselectivity observed in cross-coupling reactions of dihaloarenes is governed by kinetic and thermodynamic factors. The primary determinant for selectivity is the difference in bond dissociation energies of the carbon-halogen bonds, which leads to a kinetic preference for the oxidative addition of a metal catalyst into the weaker C-I bond over the stronger C-Br bond. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding reaction mechanisms. These studies can model the entire catalytic cycle, calculating the energies of transition states and intermediates to rationalize experimental observations. For instance, DFT calculations on nickel-catalyzed cross-couplings have predicted that the initial interaction between the catalyst and the haloarene is an irreversible π-complexation, which precedes the intramolecular oxidative addition step. researchgate.net Such calculations provide a detailed picture of the reaction landscape, aiding in the rational design of catalysts and reaction conditions.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. The general mechanism for palladium-catalyzed cross-coupling reactions involves several key intermediates: the active LnPd(0) species, the oxidative addition intermediate [LnPd(II)(Ar)X], and the transmetalated complex [LnPd(II)(Ar)(R)]. illinois.edu

Several advanced analytical techniques are employed for this purpose:

In situ Spectroscopy: In situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the reaction mixture in real-time, allowing for the detection of transient species. Such techniques were used to study the Negishi reaction between methyl 2-iodobenzoate and phenylzinc chloride, providing direct evidence for the intermediates involved. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is particularly useful for identifying charged species in solution. It has been instrumental in characterizing the active transmetalating agents in Negishi couplings, revealing that species like lithium alkyltribromozincate are key players. illinois.edu

Radical Trapping: In reactions proceeding through radical pathways, specific reagents can be added to "trap" the radical intermediates, forming stable adducts that can be identified, thereby confirming the presence of the radical.

These studies collectively help to build a comprehensive understanding of the intricate steps involved in the transformations of complex molecules like this compound.

Stereochemical and Regiochemical Control in Diverse Transformations

The synthetic utility of polysubstituted aromatic compounds like this compound is largely dependent on the ability to selectively functionalize one of the reactive sites. The presence of two different halogen atoms (bromine and iodine) at adjacent positions on the benzene ring, along with a methyl ester group, offers distinct opportunities for regiochemical control in a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.

Regiochemical Control:

The primary determinant of regioselectivity in reactions involving this compound is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, the reactivity of the aryl halide is known to follow the general trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle. organic-chemistry.org

This established reactivity pattern strongly predicts that in a cross-coupling reaction, the C-I bond at the 3-position of this compound will react preferentially over the C-Br bond at the 2-position. This allows for the selective introduction of a substituent at the position formerly occupied by the iodine atom, leaving the bromine atom intact for subsequent transformations.

This principle is demonstrated in studies on structurally similar 1-bromo-2-iodoarenes. For instance, in a palladium-catalyzed annulation reaction to form five-membered benzo-fused carbocycles, the differential reactivity between the aryl iodide and aryl bromide components was found to be crucial for achieving high levels of conversion. nih.gov The reaction proceeds via two sequential C-H arylations, with the more reactive C-I bond participating in the initial coupling event. While this specific study utilized methyl 3-bromo-4-iodobenzoate, the underlying principle of enhanced reactivity of the C-I bond is directly applicable to its 2-bromo-3-iodo isomer. nih.gov

The regioselectivity in such reactions can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. However, the inherent difference in the C-I and C-Br bond strengths provides a robust basis for predictable regiochemical outcomes. Research on 5-substituted 1,2,3-triiodobenzenes in Suzuki-Miyaura reactions further supports this, showing that coupling predominantly occurs at the less sterically hindered and more electronically deficient terminal iodine positions. researchgate.net For this compound, the iodine at C-3 is generally the preferred site for initial reaction due to its greater reactivity in standard cross-coupling protocols.

Stereochemical Control:

The concept of stereochemical control in reactions involving this compound is relevant when the transformations lead to the formation of chiral centers or stereoisomeric products. As the molecule itself is achiral, any stereoselectivity would arise from the mechanism of a specific reaction it undergoes.

Without specific, documented reactions of this compound that generate stereocenters, the discussion of stereochemical control remains theoretical. In general, achieving high stereoselectivity (either enantioselectivity or diastereoselectivity) would necessitate the use of chiral ligands on the metal catalyst, chiral auxiliaries on one of the reactants, or the inherent stereochemistry of the coupling partner dictating the stereochemical course of the reaction. slideshare.netinflibnet.ac.in For example, a hypothetical asymmetric Suzuki coupling would require a chiral phosphine (B1218219) ligand to induce facial selectivity in the approach of the reactants.

Computational Chemistry in Mechanistic Interpretation and Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of organic reactions. escholarship.orgnih.gov For a molecule like this compound, computational studies can provide deep mechanistic insights that complement experimental findings.

Mechanistic Interpretation:

Computational methods can be employed to model the entire catalytic cycle of a cross-coupling reaction involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the identification of the rate-determining step and provides a quantitative basis for the observed regioselectivity.

For instance, DFT calculations can precisely quantify the activation barriers for the oxidative addition of a palladium(0) catalyst to the C-I versus the C-Br bond. These calculations are expected to confirm the lower activation energy for the C-I bond cleavage, thus providing a theoretical validation for the experimentally observed regioselectivity. rsc.org Such studies have been applied to various dihalobenzene derivatives to rationalize their reactivity patterns in palladium-catalyzed C-H bond functionalization. researchgate.net

Furthermore, computational models can elucidate the role of ligands and solvents in the reaction, explaining how they influence catalyst stability and activity. By analyzing the geometries and electronic structures of key intermediates, researchers can understand steric and electronic effects that govern the reaction's outcome.

Prediction of Reactivity:

Beyond interpreting known results, computational chemistry serves a predictive role. DFT-based reactivity descriptors, such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and various information-theoretic quantities, can be used to predict the most reactive sites in a molecule. nih.gov For electrophilic or nucleophilic attack, these descriptors can forecast the regioselectivity of a reaction before it is even attempted in the lab.

In the context of this compound, computational analysis could predict how the electronic properties of the benzene ring are modulated by the bromo, iodo, and methyl ester substituents, and how this influences the reactivity at each halogenated carbon. For example, studies on electrophilic aromatic substitution reactions have shown a strong correlation between calculated properties like Hirshfeld charges and the experimentally observed regioselectivity. nih.gov Similar approaches can be applied to understand the nucleophilicity of different positions on the aromatic ring, which is crucial for reactions like direct C-H functionalization.

The table below summarizes the predicted collision cross-section (CCS) values for different adducts of this compound, which are computationally derived values useful for mass spectrometry-based analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 340.86688 | 148.4 |

| [M+Na]+ | 362.84882 | 153.8 |

| [M-H]- | 338.85232 | 148.4 |

| [M+NH4]+ | 357.89342 | 165.3 |

| [M+K]+ | 378.82276 | 149.6 |

| [M+H-H2O]+ | 322.85686 | 145.0 |

| [M+HCOO]- | 384.85780 | 165.2 |

| [M+CH3COO]- | 398.87345 | 194.9 |

Applications of Methyl 2 Bromo 3 Iodobenzoate As a Key Synthetic Intermediate

Building Block for Complex Molecule Synthesis in Diverse Fields

The trifunctional nature of Methyl 2-bromo-3-iodobenzoate makes it an ideal starting material for the synthesis of elaborate organic structures. The presence of two different halogens allows for regioselective cross-coupling reactions, a cornerstone of modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

In the pharmaceutical industry, this compound has been identified as a key starting material in the synthesis of inhibitors for the Epstein-Barr Nuclear Antigen 1 (EBNA1). google.comgoogle.com EBNA1 is a protein crucial for the replication and maintenance of the Epstein-Barr virus (EBV), which is associated with various cancers and autoimmune diseases.

A critical step in the synthesis of these potential therapeutic agents involves a Sonogashira coupling reaction. In this reaction, the iodine atom of this compound is selectively coupled with an alkyne, such as triethylsilylacetylene. This reaction is typically catalyzed by a palladium complex, like bis(triphenylphosphine)palladium(II) dichloride, in the presence of a co-catalyst like copper(I) iodide and a base such as triethylamine. google.com This selective reaction at the more reactive iodine position leaves the bromine atom intact for subsequent transformations, illustrating the strategic value of this intermediate in multi-step syntheses.

Table 1: Sonogashira Coupling of this compound

| Reactant | Reagents | Product | Application |

|---|

While its application in agrochemical synthesis is less specifically documented in publicly available research, its role as a versatile building block for complex organic molecules suggests potential for the development of novel pesticides and herbicides. The ability to introduce diverse functionalities through cross-coupling reactions could lead to the discovery of new agrochemical active ingredients.

The principles of cross-coupling reactions that make this compound valuable in pharmaceutical synthesis also extend to materials science. The introduction of specific organic moieties onto the aromatic ring can be used to synthesize monomers for specialty polymers or to create molecules with tailored electronic and photophysical properties for optoelectronic applications. For instance, the sequential coupling of different aromatic or unsaturated groups could lead to the formation of conjugated systems with potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, specific research detailing the use of this compound in these areas is not yet prominent in the scientific literature.

The di-halogenated nature of this compound makes it a suitable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. Through sequential or one-pot multi-component reactions, the aromatic ring can be annulated to form more complex fused ring systems. For example, a Suzuki or Stille coupling at one halogen position followed by an intramolecular cyclization or another intermolecular coupling at the second halogen position could be envisioned as a pathway to construct elaborate polycyclic frameworks. These types of reactions are fundamental in the synthesis of a wide variety of organic structures, although specific examples starting from this compound are not extensively reported.

Role as a Ligand, Reagent, or Catalyst Precursor in Organometallic Chemistry

While not a primary application, this compound could potentially serve as a precursor for the synthesis of specialized ligands for organometallic catalysts. The aromatic ring could be functionalized with coordinating groups, such as phosphines or amines, through nucleophilic substitution or cross-coupling reactions. The resulting molecule could then act as a ligand, binding to a metal center and influencing the catalytic activity and selectivity of the resulting complex. The ester group could also be modified to further tune the electronic and steric properties of the ligand.

Exploitation in the Creation of HIF-1 Inhibitors

Hypoxia-inducible factor 1 (HIF-1) is a key protein involved in the cellular response to low oxygen levels and is a target of interest in cancer therapy. While the search for novel HIF-1 inhibitors is an active area of research, there is currently no specific, publicly available scientific literature that directly links this compound to the synthesis of HIF-1 inhibitors. The synthetic versatility of this compound, however, suggests its potential as a building block in the development of new chemical entities that could be screened for such activity.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

NMR spectroscopy serves as a cornerstone for the structural analysis of "Methyl 2-bromo-3-iodobenzoate," enabling the unambiguous assignment of protons and carbons within the molecule and shedding light on their spatial relationships and dynamic behaviors.

Comprehensive Proton (¹H NMR) and Carbon-13 (¹³C NMR) Analyses

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each nucleus. In the ¹H NMR spectrum of a related compound, methyl 3-bromo-2-iodobenzoate, the aromatic protons exhibit distinct signals, as do the methyl protons of the ester group. chemicalbook.com Similarly, for "this compound," the aromatic protons would be expected to appear as a complex multiplet, while the methyl protons would present as a sharp singlet.

The ¹³C NMR spectrum offers complementary information by detailing the chemical shifts of each carbon atom in the molecule. For instance, the spectrum of methyl 3-bromo-5-iodobenzoate (B8622423) shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon. nih.gov For "this compound," the carbon attached to the bromine and iodine atoms would be significantly influenced by the electronegativity of these halogens, resulting in characteristic chemical shifts. The carbonyl carbon of the ester group would typically appear in the downfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 | - | ~130-140 |

| C2 (C-Br) | - | ~120-130 |

| C3 (C-I) | - | ~90-100 |

| C4 | ~7.5-7.8 (d) | ~130-140 |

| C5 | ~7.2-7.4 (t) | ~128-135 |

| C6 | ~7.9-8.1 (d) | ~135-145 |

| C=O | - | ~165-170 |

| O-CH₃ | ~3.9 (s) | ~52-55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Elucidation of Connectivities and Spatial Relationships via 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unraveling the intricate network of connectivities and spatial proximities within "this compound."

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the methyl protons and the carbonyl carbon, as well as the relationships between the aromatic protons and the substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the preferred conformation of the molecule.

The application of these techniques allows for a comprehensive and unambiguous assignment of all NMR signals, confirming the precise substitution pattern of the aromatic ring. libretexts.orgnih.gov

Deuterium (B1214612) Labeling and NMR for Mechanistic Insights

Deuterium labeling is a powerful technique for probing reaction mechanisms. researchgate.netresearchgate.net By selectively replacing a proton with a deuterium atom, the course of a reaction can be tracked, and the involvement of specific C-H bonds in rate-determining steps can be investigated through the kinetic isotope effect. acs.orgchem-station.com In the context of reactions involving "this compound," deuterium labeling could be employed to elucidate mechanisms of, for example, metal-catalyzed cross-coupling reactions or dehalogenation processes. youtube.com The presence and position of the deuterium label can be readily monitored by NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of "this compound," as well as for gaining insights into its structure through the analysis of fragmentation patterns. nih.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with a high degree of confidence. For "this compound" (C₈H₆BrIO₂), the expected monoisotopic mass is approximately 340.8596 Da. uni.lu The characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) would further confirm the elemental composition.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 340.86688 |

| [M+Na]⁺ | 362.84882 |

| [M-H]⁻ | 338.85232 |

Data sourced from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. lcms.czresearchgate.net

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like "this compound." rsc.orgnih.gov It can be used to assess the purity of a sample by separating it from any impurities, which can then be identified by their mass spectra. Analysis of related compounds like methyl 2-bromobenzoate (B1222928) by GC-MS reveals characteristic fragmentation patterns that can aid in structural confirmation. nist.govnih.gov

LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not amenable to GC analysis. nih.gov It is particularly useful for monitoring the progress of a reaction by analyzing the composition of the reaction mixture over time. rsc.orgresearchgate.net This allows for the identification of intermediates and byproducts, providing valuable mechanistic information.

Both GC-MS and LC-MS are essential tools for quality control and for detailed investigations of chemical transformations involving "this compound."

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique molecular fingerprint, revealing characteristic vibrational modes of different bonds.

For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key functional groups. The presence of the ester group would be confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1730-1715 cm⁻¹. Additionally, the C-O stretching vibrations of the ester linkage would produce signals in the 1300-1000 cm⁻¹ range.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene (B151609) ring are anticipated to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would generate peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can provide information about the 1,2,3-trisubstituted pattern.

The presence of the carbon-halogen bonds will also be evident in the fingerprint region of the spectrum. The C-Br stretching vibration is expected to be observed in the 680-515 cm⁻¹ range, while the C-I stretch typically appears at lower wavenumbers, in the 600-500 cm⁻¹ region.

As of the latest literature review, a publicly available, experimentally determined IR spectrum specifically for this compound has not been reported. The analysis presented here is based on established correlation tables for characteristic infrared absorption frequencies.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Carbonyl (Ester) | C=O Stretch | 1730 - 1715 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ester C-O | Stretch | 1300 - 1000 |

| Aromatic C-H | Out-of-plane bend | < 900 |

| Carbon-Bromine | C-Br Stretch | 680 - 515 |

| Carbon-Iodine | C-I Stretch | 600 - 500 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For this compound, a single-crystal XRD analysis would unambiguously confirm the substitution pattern on the benzene ring, providing the exact spatial relationship between the bromo, iodo, and methyl ester substituents. It would also reveal the planarity of the benzene ring and the orientation of the methyl ester group relative to the ring.

Key parameters that would be determined from a successful XRD study include the crystal system, space group, and unit cell dimensions. The precise bond lengths of the C-Br, C-I, C=O, and C-O bonds would be measured, offering insights into the electronic effects of the substituents on the molecular geometry. Furthermore, intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing, could be identified and characterized.

A comprehensive search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported in the publicly accessible literature. Therefore, no experimental crystallographic data is currently available.

Table 2: Hypothetical Crystallographic Data Table for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

| Parameter | Value |

| Chemical Formula | C₈H₆BrIO₂ |

| Formula Weight | 340.94 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the substituted benzene ring. Typically, benzene and its derivatives exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) between 250 and 280 nm. The presence of the bromine, iodine, and methyl ester substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance) of these bands compared to unsubstituted benzene.

UV-Vis spectroscopy can also be a valuable tool for monitoring the progress of reactions involving this compound. If the starting material, intermediates, and the final product have distinct absorption spectra, the change in absorbance at a specific wavelength can be used to determine the reaction kinetics and endpoint.

There is currently no publicly available experimental UV-Vis absorption spectrum for this compound. The specific absorption maxima (λmax) and molar absorptivity values would need to be determined experimentally.

Table 3: Expected UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax Range (nm) |

| π → π* (E2-band) | 210 - 240 |

| π → π* (B-band) | 260 - 290 |

Computational Chemistry and Theoretical Modeling of Methyl 2 Bromo 3 Iodobenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electron distribution of Methyl 2-bromo-3-iodobenzoate. These calculations offer a detailed view of bond lengths, bond angles, and electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

A DFT geometry optimization of this compound would be performed to determine its most stable conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a related compound, methyl benzoate (B1203000), DFT calculations have been used to determine its optimized geometry. Based on such calculations, the expected structural parameters for this compound would show a planar benzene (B151609) ring with the ester group also tending towards planarity to maximize conjugation. The presence of the bulky bromine and iodine atoms at the ortho and meta positions, respectively, would likely introduce some steric strain, potentially causing slight distortions from ideal planarity.

Table 1: Illustrative Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C-Br Bond Length | ~1.90 Å | Reflects the covalent bond between carbon and bromine. |

| C-I Bond Length | ~2.10 Å | Longer than C-Br due to the larger atomic radius of iodine. |

| C=O Bond Length | ~1.21 Å | Typical for a carbonyl group in an ester. |

| O-CH3 Bond Length | ~1.44 Å | Standard for a methyl ester. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to the chemical reactivity and electronic transition energies. |

| Dipole Moment | ~ 2.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT results for similar halogenated aromatic esters. Actual values would require a specific calculation to be performed.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. digitellinc.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure than DFT, albeit at a higher computational cost.

For this compound, high-level ab initio calculations would be valuable for benchmarking the results from DFT and for a more precise characterization of its electronic properties, particularly those sensitive to electron correlation effects. For instance, ab initio methods are well-suited for accurately calculating properties like electron affinities and ionization potentials. In studies of similar molecules like methyl benzoate, ab initio methods have been employed to compute anharmonic vibrational modes, providing a detailed understanding of the potential energy surface. arxiv.org

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the identification of transition states and intermediates.

For a potential reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state towards both the reactants and the products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the molecular geometry changes throughout the reaction.

The presence of both bromine and iodine atoms in this compound makes it a prime candidate for participating in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). Computational studies are crucial for characterizing these interactions.

Theoretical calculations can model the formation of a "σ-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom, opposite to the covalent bond. digitellinc.com The strength and directionality of halogen bonds involving the bromine and iodine atoms of this compound with various Lewis bases could be computationally investigated. Such studies would typically involve geometry optimization of the halogen-bonded complex and calculation of the interaction energy. These calculations would likely show that the iodine atom forms stronger halogen bonds than the bromine atom, a general trend observed in halogen bonding.

Furthermore, computational methods can be used to study the electrophilic activation of the aromatic ring. The electron-withdrawing nature of the bromo, iodo, and methyl ester substituents deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. DFT calculations can quantify the effect of these substituents on the charge distribution in the ring and predict the most likely sites for nucleophilic attack.

Prediction of Spectroscopic Data (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The calculations involve computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The predicted spectra can help in the assignment of the experimentally observed peaks. For substituted benzoic acid derivatives, DFT has been shown to provide satisfactory results in predicting NMR properties. chalcogen.ro

Similarly, the infrared (IR) spectrum can be computationally predicted by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, and the calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted IR spectrum would show characteristic peaks for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, aromatic C-C stretching, and C-H bending vibrations. The C-Br and C-I stretching vibrations would appear at lower frequencies in the fingerprint region. Computational studies on methyl benzoate have provided detailed assignments of its vibrational modes. arxiv.orgsemanticscholar.org

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region | Notes |

| ¹H NMR | Chemical Shift (δ) | ||

| Aromatic Protons | 7.0 - 8.0 ppm | The exact shifts would be influenced by the electronic effects of the halogens and the ester group. | |

| Methyl Protons (-OCH₃) | ~3.9 ppm | Typical for a methyl ester. | |

| ¹³C NMR | Chemical Shift (δ) | ||

| Carbonyl Carbon (C=O) | ~165 ppm | Characteristic for an ester carbonyl. | |

| Aromatic Carbons | 120 - 140 ppm | Shifts would vary depending on the substitution pattern. | |

| Methyl Carbon (-OCH₃) | ~52 ppm | Typical for a methyl ester. | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ||

| C=O Stretch | 1720 - 1740 | Strong, characteristic absorption. | |

| C-O Stretch | 1200 - 1300 | Strong absorption. | |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands. | |

| C-Br Stretch | 500 - 600 | In the fingerprint region. | |

| C-I Stretch | 400 - 500 | In the fingerprint region. |

Note: The values in this table are illustrative and based on typical computational and experimental data for similar compounds. Precise values would require specific calculations and experimental verification.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior of molecules, providing insights into their conformational preferences and the nature of their interactions with surrounding molecules. For this compound, MD simulations can elucidate the flexibility of the molecule and the intricate interplay of non-covalent forces that govern its behavior in different environments.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational barriers around the single bonds connecting the ester group to the benzene ring. MD simulations can systematically explore this landscape by simulating the molecule's motion over time, allowing for the identification of low-energy conformations and the transition states that separate them.

A key aspect of the conformational analysis of this molecule is the dihedral angle defined by the C(2)-C(1)-C(O)-O(Me) atoms. Rotation around the C(1)-C(O) bond will be influenced by steric hindrance from the bulky bromine and iodine atoms at the ortho and meta positions, respectively. It is anticipated that the ester group will prefer a conformation that minimizes steric clash with these adjacent halogen substituents.

While specific, experimentally validated force field parameters for this compound may not be readily available, simulations can be performed using well-established, generalized force fields such as AMBER or CHARMM. These force fields can provide a qualitative, and often semi-quantitative, understanding of the molecule's conformational preferences. The results of such simulations would typically be presented as a potential energy surface, mapping the energy of the molecule as a function of key dihedral angles.

Table 1: Hypothetical Torsional Profile of the Ester Group in this compound

| Dihedral Angle (C2-C1-C=O-O) | Relative Energy (kcal/mol) | Population (%) |

| 0° (Planar, syn-periplanar) | 5.0 | 5 |

| 60° | 2.0 | 20 |

| 120° | 1.0 | 35 |

| 180° (Planar, anti-periplanar) | 0.0 | 40 |

Note: This table is illustrative and based on general principles of steric and electronic effects in substituted benzoates. Actual values would require specific quantum mechanical calculations or MD simulations.

Intermolecular Interactions

In the condensed phase, the behavior of this compound is dictated by a variety of intermolecular interactions. MD simulations can probe the nature and strength of these interactions by simulating a collection of molecules and analyzing their relative orientations and interaction energies.

Given the presence of bromine and iodine atoms, halogen bonding is expected to be a significant intermolecular interaction. The iodine atom, being larger and more polarizable, is a particularly strong halogen bond donor. It can interact favorably with electron-rich regions of neighboring molecules, such as the carbonyl oxygen of the ester group.

Analysis of the radial distribution functions (RDFs) from an MD simulation can provide quantitative information about the probability of finding atoms of neighboring molecules at a certain distance. For instance, the RDF between iodine and carbonyl oxygen atoms would reveal the characteristic distances for halogen bonding.

Table 2: Calculated Intermolecular Interaction Energies for a this compound Dimer (Hypothetical)

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

| I···O=C (Halogen Bond) | 3.1 | -2.5 |

| Br···O=C (Halogen Bond) | 3.3 | -1.2 |

| π-π Stacking | 3.8 | -1.8 |

| C-H···O Hydrogen Bond | 3.5 | -0.8 |

Note: This table presents hypothetical interaction energies for illustrative purposes. Accurate values would necessitate high-level quantum mechanical calculations on optimized dimer geometries.

Comparative Studies with Isomeric and Analogous Halogenated Benzoates

Structure-Reactivity Relationships across Different Halogen Substitution Patterns

However, the resonance effect, which directs incoming electrophiles to the positions ortho and para to the halogen, is still crucial for determining regioselectivity. masterorganicchemistry.com The degree of this deactivation is inversely related to the electronegativity of the halogen, with iodine being the least deactivating and fluorine being the most deactivating among the halogens. quora.com

In a disubstituted system like a bromoiodobenzoate, the positions of the halogens relative to each other and to the methyl ester group create a complex reactivity map. The electron density at any given carbon on the ring is a cumulative result of the inductive and resonance effects of all three substituents. For instance, in Methyl 2-bromo-3-iodobenzoate, the bromine and iodine atoms are ortho and meta, respectively, to the ester group. Both halogens deactivate the ring, and their directing effects can either reinforce or oppose each other and the meta-directing ester group.

| Compound | Substituent Positions | Relative Rate of Nitration (vs. Benzene (B151609) = 1) | Primary Directing Influence |

|---|---|---|---|

| Benzene | - | 1.0 | N/A |

| Methyl Benzoate (B1203000) | - | ~0.003 | Meta-directing (deactivating) |

| Bromobenzene | - | ~0.03 | Ortho, Para-directing (deactivating) |

| Iodobenzene | - | ~0.18 | Ortho, Para-directing (deactivating) |

| Methyl 4-bromobenzoate | Para (1,4) | Slower than Bromobenzene | Meta to Ester; Ortho to Bromine |

| Methyl 3-bromobenzoate | Meta (1,3) | Slower than Bromobenzene | Ortho/Para to Bromine; Meta to Ester |

| This compound | Ortho, Meta (1,2,3) | Significantly Slower | Complex interplay of all three groups |

Note: Relative rate values are illustrative, based on established principles of substituent effects, to demonstrate reactivity trends.

Differential Reactivity of Bromine and Iodine in Ortho, Meta, and Para Positions

While both bromine and iodine are halogens, their distinct physical and electronic properties lead to significant differences in the reactivity of the carbon-halogen bond and their influence on the aromatic ring. The position of these halogens—ortho, meta, or para—further modulates this reactivity.

Key Differences Between Bromine and Iodine as Substituents:

Electronegativity and Inductive Effect: Bromine is more electronegative than iodine. Consequently, bromine exerts a stronger electron-withdrawing inductive (-I) effect, which deactivates the aromatic ring to a greater extent than iodine. quora.com

Atomic Size and Polarizability: Iodine is a larger atom with more diffuse electron shells, making it more polarizable than bromine. This higher polarizability can play a role in stabilizing transition states.

Carbon-Halogen Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. This disparity is a primary driver of their differential reactivity.

In reactions where the halogen acts as a leaving group, such as in nucleophilic aromatic substitution or in metal-halogen exchange reactions (e.g., with organolithium reagents), the C-I bond breaks much more readily. Therefore, an iodine substituent, regardless of its position, is typically more reactive in these transformations than a bromine substituent. For a compound like this compound, selective metal-halogen exchange at the C-I bond is often feasible without disturbing the C-Br bond.

In electrophilic aromatic substitution, the positional effects are critical. Both halogens direct incoming electrophiles to their ortho and para positions. leah4sci.com However, since iodine is less deactivating, a C-H bond ortho or para to an iodine atom is generally more reactive than one ortho or para to a bromine atom, assuming all other factors are equal. In a molecule with both, the directing influence of the iodine may be more pronounced. The steric bulk of the larger iodine atom, especially in an ortho position, can also influence reaction pathways by hindering the approach of reagents to adjacent sites.

| Property | Bromine (as a substituent) | Iodine (as a substituent) |

|---|---|---|

| Pauling Electronegativity | 2.96 | 2.66 |

| Covalent Radius (pm) | 114 | 133 |

| C-X Bond Energy (in Benzene, kJ/mol) | ~336 | ~272 |

| Reactivity in EAS (Ring Deactivation) | More Deactivating | Less Deactivating |

| Leaving Group Ability (e.g., Metal-Halogen Exchange) | Fair | Excellent |

Impact of Ester Group on Aromatic Reactivity in Polyhalogenated Systems

The methyl ester group (-COOCH₃) is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring. Its impact is twofold: it deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.org This occurs because the carbonyl group pulls electron density from the ring through both the inductive (-I) and resonance (-R) effects, creating a significant electron deficit, particularly at the ortho and para positions. masterorganicchemistry.com

In a polyhalogenated system like this compound, the presence of the ester group exacerbates the deactivation caused by the two halogen atoms. The cumulative electron-withdrawing effect of these three substituents makes the aromatic ring exceptionally electron-poor and thus highly unreactive towards further electrophilic aromatic substitution. Any such reaction would require extremely harsh conditions.

Furthermore, the ester group's strong meta-directing influence competes with the ortho, para-directing effects of the halogens. In this compound:

The ester group at C1 directs incoming electrophiles to C5.

The bromine at C2 directs to C4 and C6.

The iodine at C3 directs to C5.

The ester group also influences the reactivity of the existing carbon-halogen bonds. By withdrawing electron density, it can affect the stability of intermediates in reactions involving the halogens. For example, in nucleophilic aromatic substitution, the electron-withdrawing nature of the ester group can help stabilize the negatively charged Meisenheimer complex intermediate, potentially facilitating the displacement of a halogen if it is positioned ortho or para to the ester.

| Substituent in this compound | Inductive Effect (-I) | Resonance Effect (+/-R) | Overall Effect on Ring Electron Density | Directing Influence (EAS) |

|---|---|---|---|---|

| -COOCH₃ (at C1) | Strongly Withdrawing | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

| -Br (at C2) | Strongly Withdrawing | Weakly Donating (+R) | Deactivating | Ortho, Para |